1-(3-Methylbenzyl)-4-(4-methylbenzyl)piperazine is an organic compound belonging to the class of piperazine derivatives. This compound features a piperazine ring that is substituted with two distinct methylbenzyl groups located at the 1 and 4 positions of the piperazine structure. The compound is of interest in medicinal chemistry due to its potential pharmacological properties, particularly in relation to the central nervous system.
1-(3-Methylbenzyl)-4-(4-methylbenzyl)piperazine falls under the category of piperazine derivatives, which are known for their diverse biological activities. Piperazines are characterized by a six-membered ring containing two nitrogen atoms, and their derivatives often exhibit significant pharmacological effects, making them valuable in drug development .
The synthesis of 1-(3-Methylbenzyl)-4-(4-methylbenzyl)piperazine typically involves several key steps:
The molecular formula for 1-(3-Methylbenzyl)-4-(4-methylbenzyl)piperazine is . The structure consists of a piperazine ring with two methylbenzyl substituents, which can be represented in various formats including SMILES and InChI codes:
CC(Cc1cccc(c1)C)N2CCN(C2)Cc3cccc(c3)C
InChI=1S/C17H22N2/c1-15-8-6-7-9-16(15)10-12-18-13(19-11-18)14-17(20)5/h6-11H,12-14H2,1-5H3
The molar mass is approximately . The compound's structural characteristics influence its reactivity and interaction with biological targets.
1-(3-Methylbenzyl)-4-(4-methylbenzyl)piperazine can participate in various chemical reactions typical for piperazine derivatives:
The specific reaction conditions will vary based on the desired outcome, but common reagents include oxidizing agents like potassium permanganate for oxidation and alkyl halides for substitution reactions.
The mechanism of action for 1-(3-Methylbenzyl)-4-(4-methylbenzyl)piperazine primarily involves interactions with neurotransmitter systems in the brain. It is hypothesized to act as a modulator or inhibitor at certain receptors:
1-(3-Methylbenzyl)-4-(4-methylbenzyl)piperazine has several applications in scientific research:
This compound represents a significant area of interest within pharmaceutical research due to its structural versatility and potential biological activities.
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: